molecular formula C7H12N2 B115950 5-Methyl-1-propylimidazole CAS No. 144748-27-6

5-Methyl-1-propylimidazole

Cat. No. B115950
M. Wt: 124.18 g/mol
InChI Key: SLXDSUHPWSGQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-propylimidazole (MPI) is a heterocyclic organic compound that belongs to the imidazole family. It is a colorless liquid with a boiling point of 197°C and a molecular weight of 112.15 g/mol. MPI has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

5-Methyl-1-propylimidazole acts as a nucleophile and can form covalent bonds with electrophilic centers in molecules. It can also act as a hydrogen bond acceptor and donor due to the presence of the imidazole ring. 5-Methyl-1-propylimidazole can interact with enzymes and proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can affect the activity and function of enzymes and proteins.

Biochemical And Physiological Effects

5-Methyl-1-propylimidazole has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. It can also affect the function of ion channels and receptors in the nervous system. 5-Methyl-1-propylimidazole has been shown to have antioxidant and anti-inflammatory properties. It can also affect the metabolism of drugs and xenobiotics in the liver.

Advantages And Limitations For Lab Experiments

5-Methyl-1-propylimidazole has several advantages for lab experiments. It is a stable and easily synthesized compound. It has a low toxicity and is relatively inexpensive. It can be used as a versatile building block in the synthesis of complex molecules. However, 5-Methyl-1-propylimidazole has some limitations. It is not very soluble in water and has a strong odor. It can also react with some reagents and solvents, which can affect the outcome of experiments.

Future Directions

There are several future directions for the research and development of 5-Methyl-1-propylimidazole. One direction is the synthesis of 5-Methyl-1-propylimidazole derivatives with improved properties and functions. Another direction is the investigation of 5-Methyl-1-propylimidazole as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 5-Methyl-1-propylimidazole can also be used as a probe for the study of enzyme and protein structure and function. Finally, 5-Methyl-1-propylimidazole can be used as a building block in the synthesis of new materials with unique properties and applications.
Conclusion:
In conclusion, 5-Methyl-1-propylimidazole is a versatile and useful compound with potential applications in various scientific research fields. Its unique properties and functions make it a valuable tool for the study of enzymes, proteins, and complex molecules. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Methyl-1-propylimidazole have been discussed in this paper. Further research and development of 5-Methyl-1-propylimidazole and its derivatives can lead to new discoveries and innovations in science and technology.

Scientific Research Applications

5-Methyl-1-propylimidazole has been used in various scientific research fields such as organic chemistry, biochemistry, and pharmacology. It has been used as a catalyst in organic reactions, a ligand in coordination chemistry, and a building block in the synthesis of complex molecules. In biochemistry, 5-Methyl-1-propylimidazole has been used to study the structure and function of enzymes and proteins. In pharmacology, 5-Methyl-1-propylimidazole has been investigated as a potential drug candidate for the treatment of various diseases.

properties

CAS RN

144748-27-6

Product Name

5-Methyl-1-propylimidazole

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

5-methyl-1-propylimidazole

InChI

InChI=1S/C7H12N2/c1-3-4-9-6-8-5-7(9)2/h5-6H,3-4H2,1-2H3

InChI Key

SLXDSUHPWSGQJC-UHFFFAOYSA-N

SMILES

CCCN1C=NC=C1C

Canonical SMILES

CCCN1C=NC=C1C

synonyms

1H-Imidazole,5-methyl-1-propyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-1-triphenylmethylimidazole (20.0 g) in THF (300 ml) and acetonitrile (300 ml) was added 1-iodopropane (26.2 g) and the mixture was stirred overnight under nitrogen atmosphere at 80° C. The solvent was distilled off under reduced pressure and the residue was dissolved in acetic acid (200 ml), and the mixture was stirred for 3 hours under nitrogen atmosphere at 60° C. The mixture was allowed to be at room temperature, water was added to the mixture, and the insolubles were filtered off. Potassium carbonate was added to the filtrate to make it basic and the mixture was extracted with chloroform three times, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the obtained oil was distilled off under reduced pressure (1.5 mmHg, 72° C. to 73° C.), to give 5-methyl-1-propylimidazole (1.9 g) as colorless oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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